MDM2-p53-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

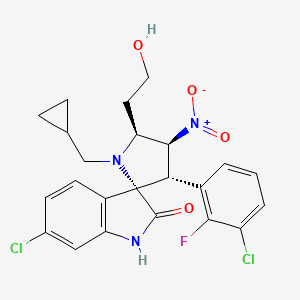

C23H22Cl2FN3O4 |

|---|---|

Molecular Weight |

494.3 g/mol |

IUPAC Name |

(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |

InChI |

InChI=1S/C23H22Cl2FN3O4/c24-13-6-7-15-17(10-13)27-22(31)23(15)19(14-2-1-3-16(25)20(14)26)21(29(32)33)18(8-9-30)28(23)11-12-4-5-12/h1-3,6-7,10,12,18-19,21,30H,4-5,8-9,11H2,(H,27,31)/t18-,19-,21+,23+/m0/s1 |

InChI Key |

FTKPAWZEWCUKOQ-SQXWHWBNSA-N |

Isomeric SMILES |

C1CC1CN2[C@H]([C@H]([C@@H]([C@@]23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |

Canonical SMILES |

C1CC1CN2C(C(C(C23C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)[N+](=O)[O-])CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the MDM2-p53 Interaction Intermediate: MDM2-p53-IN-19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of MDM2-p53-IN-19, a key intermediate in the synthesis of potent inhibitors targeting the critical MDM2-p53 protein-protein interaction. This document outlines its known chemical characteristics, its central role in the synthesis of anticancer compounds, the broader signaling pathway it influences, and generalized experimental protocols for the synthesis and evaluation of final inhibitor compounds.

Core Chemical Properties of this compound

This compound is a chemical intermediate, also identified as Compound A-8d, utilized in the development of small molecule inhibitors that can disrupt the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] The reactivation of p53 by inhibiting its primary negative regulator, MDM2, is a promising therapeutic strategy in oncology.

Below is a summary of the available quantitative data for this compound:

| Property | Value | Reference |

| Molecular Formula | C23H22Cl2FN | [1] |

| Molecular Weight | 494.34 g/mol | [1] |

| CAS Number | 1818292-01-1 |

Note: As a chemical intermediate, specific biological activity data such as IC50, Ki, or Kd values for this compound itself are not typically reported in public literature. The biological activity is characterized for the final inhibitor compounds synthesized from this intermediate.

The MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2][3] MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53. MDM2 binds to the N-terminal trans-activation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2. Therefore, inhibiting the MDM2-p53 interaction is a key therapeutic objective.

Experimental Protocols

While specific protocols for this compound are proprietary, this section provides a generalized workflow and methodologies for the synthesis of a final MDM2 inhibitor from a similar intermediate and its subsequent biological evaluation.

Generalized Synthetic Workflow

The synthesis of a final MDM2 inhibitor from an intermediate like this compound typically involves a series of chemical reactions to add functional groups that are crucial for high-affinity binding to the MDM2 protein. A representative workflow is illustrated below.

Synthesis of a Spirooxindole MDM2 Inhibitor (Generalized Protocol)

This protocol is a generalized representation based on the synthesis of spirooxindole-based MDM2 inhibitors, a class of compounds for which intermediates like this compound are relevant.

-

Reaction Setup: The starting intermediate (e.g., this compound) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: A carboxylic acid containing the desired R-group for interaction with the MDM2 binding pocket is added, along with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final spirooxindole MDM2 inhibitor.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Binding Assay (ELISA-based)

This protocol describes a common method to determine the binding affinity of a synthesized inhibitor to the MDM2 protein.

-

Plate Coating: A 96-well microplate is coated with a recombinant p53 protein solution overnight at 4°C.

-

Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.

-

Incubation with Inhibitor and MDM2: The synthesized inhibitor at various concentrations is pre-incubated with a solution of recombinant GST-tagged MDM2 protein. This mixture is then added to the p53-coated wells and incubated for 1-2 hours at room temperature.

-

Detection: After washing, a primary antibody against the GST tag (anti-GST) is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Signal Development: A substrate for HRP (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC50 value, the concentration of inhibitor required to inhibit 50% of the MDM2-p53 interaction, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol assesses the effect of the synthesized inhibitor on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells with wild-type p53 (e.g., SJSA-1) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the synthesized inhibitor or a vehicle control (e.g., DMSO) and incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are normalized to the vehicle control, and the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a promising class of anticancer agents that target the MDM2-p53 interaction. While the intermediate itself is not biologically active, it is a critical building block for creating potent inhibitors. The successful development of such inhibitors relies on a robust understanding of the underlying MDM2-p53 signaling pathway and the application of rigorous synthetic and biological evaluation protocols. This guide provides a foundational understanding of these aspects for researchers and professionals in the field of drug discovery and development.

References

Elucidating the Structure of MDM2-p53 Interaction Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data central to the structure elucidation of inhibitors targeting the critical MDM2-p53 protein-protein interaction. As the chemical intermediate MDM2-p53-IN-19 is primarily used in the synthesis of such inhibitors, this guide focuses on the broader class of MDM2-p53 antagonists, for which a wealth of structural and quantitative data is available. Understanding the precise molecular interactions between these inhibitors and their target, MDM2, is paramount for the rational design and optimization of novel cancer therapeutics.

The MDM2-p53 Signaling Pathway: A Key Target in Oncology

The tumor suppressor protein p53 plays a crucial role in maintaining cellular integrity by orchestrating responses to cellular stress, including DNA damage, hypoxia, and oncogene activation.[1] These responses, such as cell cycle arrest, apoptosis, and senescence, are vital for preventing the proliferation of damaged cells and tumorigenesis. The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[2]

MDM2 inhibits p53 through a direct protein-protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of p53.[2] This interaction is centered on the N-terminal domain of MDM2, which binds to a short alpha-helical region within the N-terminal transactivation domain of p53.[3] In many human cancers where p53 remains wild-type, the MDM2 gene is often amplified, leading to an overabundance of the MDM2 protein and, consequently, the suppression of p53's tumor-suppressive functions.[4] Therefore, inhibiting the MDM2-p53 interaction with small molecules to reactivate p53 is a promising therapeutic strategy.

Below is a diagram illustrating the core MDM2-p53 signaling pathway and the mechanism of its inhibition.

Quantitative Analysis of MDM2-p53 Inhibitors

The development of potent MDM2 inhibitors relies on the accurate measurement of their binding affinity to MDM2. Various biophysical and biochemical assays are employed to quantify this interaction. The table below summarizes the binding affinities of several well-characterized MDM2-p53 inhibitors.

| Inhibitor | Assay Method | Affinity Metric | Value (nM) | Reference |

| Nutlin-3a | Fluorescence Polarization | IC50 | 90 | |

| Nutlin-3a | Isothermal Titration Calorimetry | Kd | 36 | |

| MI-773 (SAR405838) | Fluorescence Polarization | Ki | 0.88 | |

| AM-8553 | Surface Plasmon Resonance | Kd | 0.045 | |

| RG7112 | Competitive Binding Assay | IC50 | 18 | |

| AMG 232 | Time-Resolved FRET | Ki | 0.045 |

Experimental Protocols for Structure Elucidation

The determination of the three-dimensional structure of MDM2 in complex with an inhibitor is crucial for understanding the molecular basis of its activity and for guiding further drug design efforts. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

A General Experimental Workflow

The following diagram outlines a typical workflow for the structure elucidation of an MDM2-inhibitor complex.

Detailed Methodologies

1. Recombinant MDM2 Expression and Purification:

-

The gene encoding the N-terminal domain of human MDM2 (e.g., residues 1-118) is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

The protein is typically expressed in E. coli cells, such as BL21(DE3) strain.

-

Protein expression is induced, for example, with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cells are harvested and lysed, and the soluble fraction containing the MDM2 protein is collected.

-

Purification is achieved through a series of chromatography steps, commonly starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

2. Crystallization of the MDM2-Inhibitor Complex:

-

The purified MDM2 protein is concentrated to a suitable concentration (typically 5-15 mg/mL).

-

The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.

-

Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion, testing a wide range of precipitants, buffers, and additives. A common precipitant for MDM2 complexes is polyethylene glycol (PEG).

3. X-ray Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a previously determined structure of MDM2 as a search model.

-

The inhibitor molecule is then fitted into the electron density map, and the entire complex structure is refined to yield a high-resolution atomic model.

1. Sample Preparation:

-

For NMR studies, the MDM2 protein is typically isotopically labeled with ¹⁵N and/or ¹³C. This is achieved by growing the E. coli in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

The protein is expressed and purified as described for X-ray crystallography.

-

The final NMR sample consists of the labeled MDM2 protein in a suitable buffer (e.g., phosphate or Tris buffer) at a concentration typically ranging from 0.1 to 0.5 mM.

2. NMR Titration Experiments:

-

A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled MDM2 are recorded. The HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.

-

The inhibitor is then titrated into the MDM2 sample in increasing concentrations, and an HSQC spectrum is recorded at each titration point.

-

Binding of the inhibitor to MDM2 will cause changes in the chemical environment of the amino acid residues in the binding pocket, resulting in shifts of the corresponding peaks in the HSQC spectrum (a phenomenon known as chemical shift perturbation).

-

By analyzing the magnitude and location of these chemical shift perturbations, the binding site of the inhibitor on MDM2 can be mapped.

3. Structure Determination of the Complex:

-

For a full structure determination, additional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are performed on a sample of the MDM2-inhibitor complex.

-

NOESY experiments provide information about through-space distances between protons that are close to each other (typically < 5 Å).

-

By identifying intermolecular NOEs between the inhibitor and the protein, a set of distance restraints is generated.

-

These distance restraints, along with other experimental data, are then used in computational software to calculate the three-dimensional structure of the MDM2-inhibitor complex.

Binding Affinity and Kinetic Analysis Protocols

Beyond structural elucidation, quantifying the binding affinity and kinetics of inhibitors is essential for their development. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two widely used techniques for this purpose.

Fluorescence Polarization (FP) Assay

Principle: This technique measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a probe, typically a p53-derived peptide) upon binding to a larger molecule (MDM2). The binding causes the probe to tumble more slowly in solution, resulting in an increase in the polarization of the emitted light.

Protocol Outline:

-

A fluorescently labeled p53 peptide (e.g., Rhodamine-labeled) is used as the probe.

-

A fixed concentration of the probe and purified MDM2 protein are incubated in a suitable buffer (e.g., phosphate buffer) in a microplate well.

-

The test inhibitor is added in a range of concentrations.

-

The inhibitor competes with the fluorescent probe for binding to MDM2, causing a displacement of the probe and a decrease in the fluorescence polarization signal.

-

By measuring the change in polarization as a function of inhibitor concentration, the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) can be determined.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., MDM2) is immobilized on the chip surface, and the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which is detected as a change in the SPR signal.

Protocol Outline:

-

Purified MDM2 protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A solution of the inhibitor at various concentrations is injected over the sensor surface, and the binding (association phase) is monitored in real-time.

-

After the injection, a buffer solution is flowed over the surface, and the dissociation of the inhibitor from MDM2 (dissociation phase) is monitored.

-

By fitting the association and dissociation curves to a suitable binding model, the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd) can be determined.

Conclusion

The structural and quantitative characterization of MDM2-p53 inhibitors is a cornerstone of modern drug discovery in oncology. The detailed experimental protocols outlined in this guide, from protein production to high-resolution structure determination and binding affinity analysis, provide a framework for the rigorous evaluation of novel therapeutic candidates. The insights gained from these studies are invaluable for the iterative process of designing more potent, selective, and effective drugs that can restore the tumor-suppressive function of p53 in cancer cells.

References

- 1. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to MDM2-p53-IN-19 and its Role in the Development of Spiro-oxindole MDM2-p53 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, earning it the moniker "guardian of the genome." In many cancers where p53 remains wild-type, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its degradation and thereby enabling cancer cell survival. The disruption of the MDM2-p53 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. This guide focuses on MDM2-p53-IN-19, a key chemical intermediate, and the potent spiro-oxindole inhibitors of the MDM2-p53 interaction derived from it.

This compound, with the CAS number 1818292-01-1 , is a crucial building block in the synthesis of a novel class of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives. These compounds are chemically stable and orally active inhibitors of the MDM2-p53 interaction, demonstrating significant potential in oncology research and development. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this important class of molecules.

Quantitative Data Summary

The spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, synthesized using intermediates like this compound, has yielded highly potent MDM2-p53 inhibitors. The following tables summarize the key quantitative data for representative compounds from this class, BI-0252 and BI-0282, showcasing their biochemical potency and cellular activity.

| Compound | MDM2-p53 Interaction IC50 (nM) | Cell Growth Inhibition IC50 (nM) - SJSA-1 (p53 wild-type) | Cell Growth Inhibition IC50 (nM) - SK-OV-3 (p53 mutant) |

| BI-0252 | 4 | 471 | >10,000 |

| BI-0282 | 5 | 161 | >10,000 |

Table 1: In Vitro Potency of Spiro-oxindole MDM2-p53 Inhibitors. The data illustrates the high potency of BI-0252 and BI-0282 in inhibiting the MDM2-p53 interaction and their selective activity against a p53 wild-type cancer cell line (SJSA-1) versus a p53 mutant cell line (SK-OV-3)[1][2].

| Compound | Administration Route | Dose | Outcome |

| BI-0252 | Oral | 25 mg/kg/day for 13 days | Time-dependent mRNA induction of p53 target genes (CDKN1A, MDM2, BBC3) and tumor regression in SJSA-1 xenograft model[3]. |

| BI-0252 | Oral | 100 mg/kg (single dose) | Induction of tumor regression in SJSA-1 xenograft model[3][4]. |

| BI-0282 | Oral | 15 mg/kg/day | Minimal efficacious dose to achieve tumor regression in SJSA-1 xenograft model. |

| BI-0282 | Oral | 50 mg/kg (single dose) | Minimal efficacious dose to achieve tumor regression in SJSA-1 xenograft model. |

Table 2: In Vivo Efficacy of Spiro-oxindole MDM2-p53 Inhibitors. This table summarizes the in vivo activity of BI-0252 and BI-0282 in a mouse xenograft model of osteosarcoma (SJSA-1), which has amplified MDM2.

| Compound | Species | Administration Route | Key Pharmacokinetic Parameters |

| BI-0252 | Mouse | IV (5 mg/kg) | Low clearance |

| BI-0252 | Mouse | Oral (50 mg/kg) | High clearance, high in vivo exposure. |

| BI-0282 | Mouse, Rat | Not specified | High permeability, low systemic clearance, high bioavailability, dose-linear pharmacokinetics. |

Table 3: Pharmacokinetic Profile of Spiro-oxindole MDM2-p53 Inhibitors. This table provides a summary of the pharmacokinetic properties of BI-0252 and BI-0282.

Signaling Pathway

The MDM2-p53 signaling pathway is a critical cellular axis that governs cell fate in response to stress. The following diagram illustrates this pathway and the mechanism of action of spiro-oxindole inhibitors.

Caption: MDM2-p53 signaling pathway and inhibitor mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize spiro-oxindole MDM2-p53 inhibitors.

Synthesis of Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Core

The synthesis of the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core is a key step in the preparation of potent MDM2-p53 inhibitors like BI-0252 and BI-0282. A common method involves a three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin derivative

-

Amino acid

-

Alkene

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

A mixture of the isatin derivative, amino acid, and alkene is heated in a suitable solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by column chromatography or recrystallization to yield the desired spiro-oxindole compound.

Further modifications and functionalization are then carried out in subsequent steps to produce the final active pharmaceutical ingredient.

Caption: General workflow for the synthesis of the spiro-oxindole core.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the in vitro potency of compounds in disrupting the MDM2-p53 interaction.

Materials:

-

Recombinant human MDM2 protein (e.g., GST-tagged)

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer

-

Test compounds

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound, GST-MDM2, and biotinylated p53 peptide.

-

Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).

-

Incubate in the dark at room temperature.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.

Caption: Workflow for the MDM2-p53 HTRF assay.

Cellular p53 Activation Assay (Western Blot)

This assay is used to confirm that the MDM2-p53 inhibitor activates the p53 pathway in cells, leading to an increase in p53 protein levels and its downstream targets.

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the fold-change in protein expression relative to the vehicle control.

Caption: Workflow for the cellular p53 activation Western blot assay.

Conclusion

This compound serves as a valuable chemical intermediate for the synthesis of a promising class of spiro-oxindole MDM2-p53 inhibitors. The resulting compounds, such as BI-0252 and BI-0282, exhibit high potency, selectivity, and in vivo efficacy, underscoring the potential of this chemical scaffold in the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting area of oncology.

References

- 1. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to MDM2-p53-IN-19: A Key Intermediate in the Synthesis of Novel p53-MDM2 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of cellular stresses to prevent malignant transformation. The interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a key control point in the p53 signaling pathway. In many cancers, the p53 pathway is dysregulated through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. This technical guide focuses on MDM2-p53-IN-19, a pivotal chemical intermediate in the synthesis of a novel class of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one based MDM2-p53 inhibitors.

Chemical Identity and Structure

This compound, also identified as compound A-8d in patent literature, serves as a foundational scaffold for the elaboration into potent MDM2-p53 interaction inhibitors.

SMILES Notation:

Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Synthesis

The synthesis of this compound is detailed in patent WO2015155332A1. The general synthetic route involves a multi-step process culminating in the formation of the characteristic spiro-pyrrolidinyl oxindole core. A generalized workflow for the synthesis is presented below.

The Guardian and the Regulator: An In-depth Technical Guide to the MDM2-p53 Interaction in Cancer

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the critical interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2. We delve into the molecular mechanisms governing this relationship, its dysregulation in cancer, and the therapeutic strategies being employed to target this axis for cancer treatment. This guide includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a valuable resource for the scientific community.

The Core Interaction: A Tightly Regulated Dance

The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage.[1][2] The activity and stability of p53 are tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[3][4]

In normal, unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53.[4] This interaction has three main consequences that effectively inactivate p53:

-

Inhibition of Transcriptional Activity: MDM2 binding physically blocks the p53 transactivation domain, preventing it from interacting with the transcriptional machinery.

-

Nuclear Export: MDM2 promotes the export of p53 from the nucleus to the cytoplasm.

-

Proteasomal Degradation: MDM2 acts as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin chains to p53, which targets it for degradation by the proteasome.

This regulatory relationship forms a negative feedback loop, as the gene encoding MDM2 is itself a transcriptional target of p53. Thus, when p53 is activated, it promotes the expression of its own inhibitor, ensuring a transient response.

Quantitative Aspects of the MDM2-p53 Interaction

The binding affinity between MDM2 and p53 is a critical parameter in understanding the regulation of this pathway and in the development of targeted inhibitors. The dissociation constant (Kd) for this interaction has been reported in the range of 60 to 700 nM, with variations depending on the specific constructs of the p53 protein used in the measurement. More specifically, isothermal calorimetry measurements have yielded Kd values of approximately 0.077 µM for the interaction involving the full p53 transactivation domain. For human proteins, a Kd of around 0.1 µM has been reported.

Dysregulation in Cancer: A Common Oncogenic Event

The MDM2-p53 pathway is frequently disrupted in human cancers, allowing cancer cells to evade p53-mediated tumor suppression. This disruption can occur through two primary mechanisms:

-

Mutation of the TP53 gene: This is the most common alteration, occurring in approximately 50% of all human cancers. These mutations often result in a non-functional p53 protein that can no longer regulate the cell cycle or induce apoptosis.

-

Overexpression of MDM2: In cancers with wild-type TP53, the function of p53 can be abrogated by the overexpression of MDM2. MDM2 amplification is observed in a significant subset of cancers, with particularly high frequencies in soft tissue tumors (20%), osteosarcomas (16%), and esophageal carcinomas (13%). Overall, MDM2 gene amplification is found in about 7% of human tumors.

Prevalence of TP53 Mutations and MDM2 Overexpression in Various Cancers

The following tables summarize the frequency of TP53 mutations and MDM2 amplification/overexpression across a range of cancer types, providing a quantitative landscape of the dysregulation of this critical pathway.

| Cancer Type | Frequency of TP53 Mutations |

| Uterine Carcinosarcoma (UCS) | 91.2% |

| Ovarian Serous Cystadenocarcinoma (OV) | 83% |

| Esophageal Carcinoma (ESCA) | >50% |

| Lung Squamous Cell Carcinoma (LUSC) | >50% |

| Head and Neck Squamous Cell Carcinoma (HNSC) | >50% |

| Sarcoma (SARC) | >50% |

| Rectal Adenocarcinoma (READ) | >50% |

| Lung Adenocarcinoma (LUAD) | >50% |

| Pancreatic Adenocarcinoma (PAAD) | >50% |

| Colon Adenocarcinoma (COAD) | >50% |

| Brain Lower-Grade Glioma (LGG) | >50% |

| Bladder Urothelial Carcinoma (BLCA) | 2.9% (MDM2 amp) |

| Breast Invasive Carcinoma (BRCA) | 13% (MDM2 amp in metastatic) |

| Glioblastoma Multiforme (GBM) | 7.2% (MDM2 amp) |

| Cholangiocarcinoma | 2.8% (MDM2 amp) |

| Soft Tissue Sarcomas | 20% (MDM2 amp) |

| Osteosarcomas | 16% (MDM2 amp) |

| Esophageal Carcinomas | 13% (MDM2 amp) |

Therapeutic Targeting of the MDM2-p53 Interaction

In cancers that retain wild-type p53 but overexpress MDM2, restoring p53 function by inhibiting the MDM2-p53 interaction is a highly attractive therapeutic strategy. This has led to the development of numerous small-molecule inhibitors that bind to the p53-binding pocket on MDM2, preventing it from interacting with and degrading p53.

Key MDM2 Inhibitors and Their Potency

Several classes of MDM2 inhibitors have been developed, with some advancing to clinical trials. The table below summarizes the in vitro potency (IC50 values) of some of the most well-characterized MDM2 inhibitors.

| Inhibitor | IC50 for MDM2 Binding |

| Nutlin-3a | ~90 nM |

| RG7112 (Idasanutlin) | ~20 nM |

| AMG 232 (KRT-232) | IC50 values in the low nanomolar range in sensitive cell lines (e.g., 5.3 nM in 464T glioblastoma stem cells) |

| Milademetan (RAIN-32) | Potent activity in MDM2-amplified models |

| BI 907828 | - |

| Alrizomadlin (APG-115) | - |

Clinical Efficacy of MDM2 Inhibitors

The clinical development of MDM2 inhibitors has shown promise in various cancer types, particularly in those with MDM2 amplification. The following table provides a snapshot of clinical trial results for several MDM2 inhibitors.

| Inhibitor | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Milademetan | Advanced Solid Tumors | Phase II | 19.4% (unconfirmed) | 45.8% |

| BI 907828 | Dedifferentiated Liposarcoma (DDLPS) | Phase I | - | 88.9% |

| BI 907828 | Well-differentiated Liposarcoma (WDLPS) | Phase I | - | 92.9% |

| Siremadlin + Ribociclib | Advanced WDLPS/DDLPS | Phase Ib | - | 3 PRs, 38 SDs |

| Alrizomadlin | Adenoid Cystic Carcinoma (ACC) | Phase II | 16.7% | 100% |

| Idasanutlin (RG7112) | Relapsed/Refractory AML | - | - | 28% remission rate |

Visualizing the MDM2-p53 Axis and Drug Discovery

To provide a clearer understanding of the molecular interactions and the process of drug development targeting this pathway, the following diagrams have been generated using Graphviz.

References

- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

The Emergence of Spirooxindole-Based MDM2 Inhibitors: A Technical Guide to Disrupting the p53-MDM2 Axis

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis. In many cancers retaining wild-type p53, the overexpression of MDM2 effectively silences this "guardian of the genome," allowing for unchecked cell proliferation and survival. Consequently, the development of small molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. Among the most successful scaffolds to emerge from these efforts is the spirooxindole core, which has given rise to potent and clinically evaluated drug candidates.

This technical guide provides an in-depth exploration of the discovery and development of spirooxindole-based MDM2 inhibitors. It covers their rational design, synthesis, mechanism of action, and summarizes key quantitative data. Detailed experimental protocols for seminal assays are provided to facilitate reproducibility and further research in this dynamic field.

Rational Design and Mechanism of Action

The design of spirooxindole MDM2 inhibitors is a prime example of structure-based drug discovery. The core concept is to mimic the key interactions of the p53 N-terminal transactivation domain with a deep hydrophobic cleft on the surface of MDM2. Specifically, the inhibitors are designed to emulate the spatial orientation of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.

The spirooxindole scaffold serves as a rigid and structurally complex framework that effectively projects substituents into these key pockets. The oxindole moiety itself is designed to mimic the indole ring of p53's Trp23, which inserts into a deep hydrophobic pocket and forms a crucial hydrogen bond with the Leu54 residue of MDM2.[1] Modifications at various positions on the spiro-pyrrolidine ring and the oxindole core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Inhibition of the MDM2-p53 interaction by a spirooxindole-based compound liberates p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation.[4] This stabilization of p53 leads to its accumulation in the nucleus, where it can function as a transcription factor. Activated p53 then upregulates the expression of target genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, BAX), ultimately leading to the suppression of tumor growth.[5] Some novel approaches have also explored hybrid molecules that combine the spirooxindole core with other pharmacophores to create dual inhibitors, for instance, targeting both MDM2 and HDAC or Bcl2.

Synthesis Overview

The cornerstone of spirooxindole synthesis is the [3+2] cycloaddition reaction. This powerful transformation typically involves the reaction of an azomethine ylide with a dipolarophile. In the context of MDM2 inhibitors, the azomethine ylide is often generated in situ from an isatin derivative (the precursor to the oxindole core) and an amino acid, such as sarcosine or proline. The dipolarophile is an activated alkene that will form the pyrrolidine ring fused at the C3 position of the oxindole. This versatile reaction allows for the rapid assembly of the complex spiro[oxindole-3,2'-pyrrolidine] core with control over stereochemistry, which is critical for potent MDM2 binding.

Quantitative Data Summary

The following tables summarize key quantitative data for representative spirooxindole MDM2 inhibitors, providing a comparative overview of their biological activity.

Table 1: MDM2 Binding Affinity and Cellular Potency

| Compound/Series | MDM2 Binding Affinity (Ki or KD) | Cell Line | Antiproliferative Activity (IC50/GI50) | Citation |

| MI-888 | Ki = 0.44 nM | - | - | |

| Milademetan (DS-3032b) | IC50 = 5.57 nM | SJSA-1 | IC50 = 161 nM | |

| NVP-CGM097 | Ki = 1.3 nM | - | IC50 = 1.7 nM | |

| Hybrid 5i | KD = 1.32 µM | - | - | |

| Hybrid 5q | KD = 1.72 µM | - | - | |

| Compound 38 | KD = 7.94 µM | MDA-MB-231 | IC50 = 2.4 ± 0.2 µM | |

| Compound 38 | PC3 | IC50 = 3.4 ± 0.3 µM | ||

| Compound 8h | - | A2780 | IC50 = 10.3 µM | |

| Compound 8m | - | A549 | IC50 = 17.7 µM | |

| Compound 74 (R=5-Br, R'=CO2Et) | - | U87MG | IC50 = 4.9 µM |

Note: Assay conditions and cell lines can vary significantly between studies, affecting direct comparability.

Table 2: Dual-Target Inhibitor Activity

| Compound | Target 1 Inhibition | Target 2 Inhibition | Cell Line | Antiproliferative Activity (IC50) | Citation |

| Compound 11b | MDM2 (68% at 1 µM) | HDAC (79% at 1 µM) | MCF-7 | More potent than SAHA & Nutlin-3 | |

| Hybrid Series (5a-s) | MDM2 | BCL2 (downregulation) | - | Low µM range |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the characterization of spirooxindole MDM2 inhibitors.

MDM2-p53 Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of a test compound to MDM2 by monitoring the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, leading to a high polarization value. An inhibitor that binds to MDM2 will displace the fluorescent peptide, causing a decrease in polarization.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescein-labeled p53 peptide (e.g., FAM-pDI-p53(1-14))

-

Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 0.01% Tween-20

-

Test compounds dissolved in DMSO

-

Black, non-binding 96- or 384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

In each well of the microplate, add the MDM2 protein and the fluorescent p53 peptide to achieve final concentrations that give a robust signal window (e.g., 25-50 nM MDM2 and 10 nM peptide).

-

Add the diluted test compound or DMSO vehicle (for control wells) to the wells. Include wells with only the fluorescent peptide (for baseline low polarization) and wells with peptide and MDM2 without inhibitor (for baseline high polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium, protected from light.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the KD of the p53-MDM2 interaction is known.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative effect of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the spirooxindole inhibitor in the complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple precipitates are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Western Blot Analysis for p53 and p21 Upregulation

This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing mechanistic evidence of p53 pathway activation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., p53, p21, and a loading control like β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with the spirooxindole inhibitor at various concentrations for a defined time (e.g., 24 hours).

-

Harvest and lyse the cells using RIPA buffer. Quantify the protein concentration in the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to p53 and p21 should increase with increasing inhibitor concentration, confirming pathway activation.

Conclusion and Future Directions

The discovery of spirooxindole-based MDM2 inhibitors represents a significant advancement in targeted cancer therapy. The journey from rational, structure-based design to clinical candidates like Milademetan highlights the success of targeting protein-protein interactions. The modular synthesis allows for extensive chemical exploration, leading to compounds with high potency and improved pharmacological profiles.

Future research will likely focus on several key areas: overcoming acquired resistance to MDM2 inhibitors, exploring novel combination therapies to enhance efficacy, and designing next-generation dual-target or multi-target inhibitors that can address tumor heterogeneity and complex signaling networks. The robust and versatile spirooxindole scaffold will undoubtedly continue to be a central platform in the ongoing effort to therapeutically reactivate the p53 tumor suppressor pathway.

References

- 1. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]

- 5. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the MDM2-p53 feedback loop

An In-depth Technical Guide to the MDM2-p53 Feedback Loop

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p53 tumor suppressor protein is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity. The activity and stability of p53 are tightly controlled by its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). The intricate relationship between p53 and MDM2 forms a negative feedback loop that is fundamental to cellular homeostasis and is frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the core mechanics of the MDM2-p53 feedback loop, the signaling pathways that modulate this critical interaction, and the experimental methodologies used to investigate it.

Core Mechanism of the MDM2-p53 Autoregulatory Feedback Loop

In unstressed cells, p53 levels are kept constitutively low to allow for normal cell proliferation. This is primarily achieved through the actions of MDM2, which functions as the principal E3 ubiquitin ligase for p53.[1][2] The core of this regulatory circuit is a negative feedback loop: p53, acting as a transcription factor, binds to response elements in the MDM2 gene's P2 promoter, driving its expression.[3][4] The resulting MDM2 protein, in turn, targets p53 for degradation.

MDM2 inhibits p53 through a multi-pronged approach:

-

Ubiquitination and Proteasomal Degradation: MDM2 catalyzes the attachment of ubiquitin molecules to lysine residues in the C-terminus of p53.[5] Polyubiquitination marks p53 for degradation by the 26S proteasome, ensuring its rapid turnover and low basal levels.

-

Inhibition of Transcriptional Activity: MDM2 binds directly to the N-terminal transactivation domain of p53, physically obstructing its interaction with the transcriptional machinery and preventing the activation of p53 target genes.

-

Nuclear Export: MDM2 can promote the shuttling of p53 from the nucleus to the cytoplasm, where it is degraded.

This continuous cycle of p53-driven MDM2 expression and subsequent MDM2-mediated p53 degradation forms a classic autoregulatory feedback loop, ensuring that p53 activity is kept in check under normal physiological conditions.

Regulation of the Loop by Cellular Stress

The MDM2-p53 feedback loop is exquisitely sensitive to a variety of cellular stress signals, including DNA damage, oncogene activation, and ribosomal stress. These signals activate pathways that disrupt the MDM2-p53 interaction, leading to the rapid stabilization and activation of p53.

DNA Damage Response: The Role of ATM and ATR

Genotoxic stress, such as that caused by ionizing radiation or UV light, triggers the activation of the DNA damage response (DDR) pathway. Key kinases in this pathway, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), play a pivotal role in liberating p53 from MDM2's control.

Upon sensing DNA double-strand breaks (ATM) or single-strand breaks/replication stress (ATR), these kinases initiate a phosphorylation cascade:

-

Phosphorylation of p53: ATM and ATR directly phosphorylate p53 on N-terminal serine residues (e.g., Ser15 in humans). This phosphorylation event sterically hinders the binding of MDM2 to p53's transactivation domain.

-

Phosphorylation of MDM2: ATM and other downstream kinases also phosphorylate MDM2 itself. These modifications can impair MDM2's E3 ligase activity and its ability to promote p53 degradation.

The combined effect of these phosphorylations is the disruption of the MDM2-p53 complex, leading to p53 stabilization, accumulation in the nucleus, and the activation of its transcriptional program to address the cellular damage.

Oncogenic Stress: The ARF Tumor Suppressor

The activation of certain oncogenes (e.g., Myc, Ras) creates a hyperproliferative state that is sensed by the cell as oncogenic stress. This triggers a protective response mediated by the ARF tumor suppressor protein (p14ARF in humans, p19ARF in mice). ARF is a key upstream regulator of the p53 pathway.

In response to oncogenic signals, ARF is upregulated and acts as a direct inhibitor of MDM2:

-

ARF binds to MDM2 and sequesters it within the nucleolus, preventing it from interacting with and degrading p53 in the nucleoplasm.

-

This interaction also inhibits the E3 ubiquitin ligase activity of MDM2.

By neutralizing MDM2, ARF allows p53 to accumulate and initiate apoptosis or senescence, thereby eliminating potentially cancerous cells.

Quantitative Data

The dynamics of the MDM2-p53 interaction are governed by protein concentrations, binding affinities, and enzymatic activities. The following tables summarize key quantitative parameters.

Table 1: Protein Half-Life and Expression

| Protein | Half-Life (Unstressed Cells) | Cellular Concentration (Unstressed) | Post-Stress Change | Reference |

|---|---|---|---|---|

| p53 | 5-30 minutes | Very low | Rapid stabilization and accumulation | |

| MDM2 | 20-40 minutes | Low | Increased expression (p53-dependent) |

| p19ARF | ~60-90 minutes | Very low | Increased expression (oncogene-dependent) | |

Table 2: Binding Affinities and Dissociation Constants (Kd)

| Interacting Proteins | Dissociation Constant (Kd) | Method | Notes | Reference |

|---|---|---|---|---|

| p53 (peptide) - MDM2 | 100-300 nM | Isothermal Titration Calorimetry (ITC) | Represents the core interaction domain. | General literature consensus |

| p53 (full-length) - MDM2 | ~50-100 nM | Surface Plasmon Resonance (SPR) | Higher affinity for full-length protein. | General literature consensus |

| ARF - MDM2 | 50-200 nM | Varies by study and method | Critical for oncogene-induced p53 activation. | |

Experimental Protocols

Investigating the MDM2-p53 feedback loop requires a range of molecular and cellular biology techniques. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect p53-MDM2 Interaction

Objective: To determine if p53 and MDM2 are physically associated within a cell lysate.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the proteins of interest (e.g., anti-p53 antibody) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the other protein of interest (e.g., anti-MDM2 antibody). A band corresponding to MDM2 in the p53 immunoprecipitate indicates an interaction.

In Vivo Ubiquitination Assay

Objective: To assess the ubiquitination status of p53 mediated by MDM2 within cells.

Methodology:

-

Cell Treatment: Treat cells with the proteasome inhibitor MG132 for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse cells in a denaturing buffer (e.g., buffer containing 1% SDS) and boil immediately to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

-

Dilution and Immunoprecipitation: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration. Perform immunoprecipitation for p53 as described in the Co-IP protocol.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the immunoprecipitated p53. Analyze the eluate by Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear or ladder of bands indicates polyubiquitinated p53.

Therapeutic Targeting of the MDM2-p53 Interaction

In many cancers that retain wild-type p53, the tumor suppressor is functionally inactivated by the overexpression of MDM2. This makes the MDM2-p53 interaction a highly attractive target for cancer therapy. The primary strategy involves developing small-molecule inhibitors that disrupt this protein-protein interaction.

These inhibitors, often referred to as "Nutlins" or "MDM2i," are designed to fit into the hydrophobic pocket on MDM2 that p53 normally occupies. By competitively binding to MDM2, they prevent it from interacting with p53. This leads to:

-

Release of p53 from MDM2-mediated inhibition.

-

Stabilization and accumulation of functional p53.

-

Activation of p53 target genes, resulting in cell cycle arrest or apoptosis specifically in cancer cells.

The development of these agents represents a promising therapeutic strategy for reactivating the latent tumor-suppressive power of p53 in a significant subset of human cancers.

Conclusion

The MDM2-p53 feedback loop is a master regulatory circuit that governs the cell's response to stress. Its elegant design allows for the rapid deployment of the powerful p53 tumor suppressor when needed, while ensuring its activity is promptly terminated once the stress is resolved. The disruption of this loop, primarily through the post-translational modifications of its core components in response to upstream signals like DNA damage and oncogenic stress, is a critical event in preventing tumorigenesis. A thorough understanding of this pathway, facilitated by the experimental techniques detailed herein, continues to provide invaluable insights into cancer biology and paves the way for innovative therapeutic strategies aimed at restoring p53 function.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the p53-Mdm2 feedback loop in vivo: uncoupling the role in p53 stability and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Spirooxindole-Based MDM2 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of potent spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction. While information regarding a specific compound designated "MDM2-p53-IN-19" is not publicly available, this guide utilizes the well-documented synthesis of a structurally related and potent spirooxindole MDM2 inhibitor, BI-0282, as a representative example. The methodologies outlined herein are broadly applicable to the synthesis and characterization of analogous compounds within this promising class of anticancer agents. These inhibitors function by disrupting the interaction between MDM2 and the p53 tumor suppressor protein, leading to the reactivation of p53's tumor-suppressive functions.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers where p53 remains wild-type, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[2] Inhibition of the MDM2-p53 interaction is a clinically validated strategy for cancer therapy.[3] Spirooxindoles have emerged as a privileged scaffold for the design of potent and selective MDM2 inhibitors. This document details the synthesis of these compounds and the key assays for their biological evaluation.

MDM2-p53 Signaling Pathway

The interaction between p53 and MDM2 forms a negative feedback loop. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[4] Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can disrupt this interaction, leading to the stabilization and activation of p53.

Caption: The MDM2-p53 signaling pathway and the mechanism of action of spirooxindole-based MDM2 inhibitors.

Synthesis of Spirooxindole-Based MDM2 Inhibitors (Based on BI-0282 Synthesis)

The synthesis of spirooxindole MDM2 inhibitors often involves a multi-step sequence. The following protocol is based on the reported synthesis of BI-0282, a potent and complex spirooxindole inhibitor.[1] This multi-step synthesis highlights key chemical transformations, including a [3+2] cycloaddition to construct the core spiro-pyrrolidine ring.

General Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of spirooxindole-based MDM2 inhibitors.

Detailed Synthetic Protocol (Example: Synthesis of a Spirooxindole Core)

The following is a representative protocol for the key [3+2] cycloaddition step, a common method for constructing the spirooxindole scaffold.

Step 1: Synthesis of the Spiro[oxindole-3,2'-pyrrolidine] Core via [3+2] Cycloaddition

-

Reaction Setup: To a solution of a substituted isatin (1.0 eq) and a substituted styrene (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) is added an amino acid (e.g., L-proline or sarcosine, 1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired spirooxindole product.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired final compound. Further synthetic steps, such as N-alkylation or other functional group modifications, are typically required to achieve potent MDM2 inhibition.

Characterization and Evaluation of MDM2 Inhibitors

Structure-Activity Relationship (SAR)

The potency of spirooxindole-based MDM2 inhibitors is highly dependent on the substituents on the oxindole and pyrrolidine rings. The following table summarizes general SAR trends observed for this class of compounds.

| R-group Position | Favorable Substituents | Unfavorable Substituents | Rationale |

| Oxindole N1 | Small alkyl groups, hydrogen | Bulky groups | Steric hindrance in the binding pocket |

| Oxindole C5/C6 | Halogens (Cl, F), small alkyl groups | Hydrogen, large polar groups | Enhances hydrophobic interactions and can form halogen bonds |

| Pyrrolidine N' | Substituted benzyl groups, heterocycles | Small alkyl groups | Occupies a key hydrophobic pocket of MDM2 |

| Pyrrolidine C4' | Hydrogen, small hydrophobic groups | Bulky or polar groups | Potential for steric clashes |

Quantitative Data for Representative MDM2 Inhibitors

The following table presents inhibitory concentration (IC50) values for several known MDM2 inhibitors, demonstrating the potency of the spirooxindole scaffold.

| Compound | Scaffold | MDM2 IC50 (nM) | Reference |

| Nutlin-3a | Imidazoline | 90 | [Vassilev et al., 2004] |

| MI-77301 | Spirooxindole | 0.88 | |

| AMG 232 | Spirooxindole | 0.6 | [Sun et al., 2014] |

| BI-0282 | Spirooxindole | <10 | **** |

Experimental Protocols for Biological Evaluation

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of a compound to the MDM2 protein.

-

Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., TAMRA-p53), and the test compound.

-

Procedure: a. A solution of MDM2 protein and the fluorescently labeled p53 peptide is prepared in an appropriate assay buffer. b. The test compound is serially diluted and added to the protein-peptide mixture in a 96- or 384-well plate. c. The plate is incubated at room temperature to allow the binding to reach equilibrium. d. The fluorescence polarization is measured using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability of cancer cells.

-

Cell Lines: A p53 wild-type cancer cell line (e.g., SJSA-1, HCT116) and a p53-mutant or null cell line (e.g., Saos-2) as a negative control.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with serial dilutions of the test compound for 48-72 hours. c. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined.

Western Blot Analysis for p53 and p21 Upregulation

This experiment confirms the on-target effect of the MDM2 inhibitor in cells.

-

Procedure: a. p53 wild-type cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours). b. The cells are lysed, and the protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is probed with primary antibodies against p53, p21 (a downstream target of p53), and a loading control (e.g., β-actin). e. The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP). f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Expected Outcome: Treatment with an effective MDM2 inhibitor should result in a dose-dependent increase in the protein levels of both p53 and p21.

Conclusion

The synthesis of spirooxindole-based MDM2 inhibitors represents a robust strategy for the development of novel anticancer therapeutics. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize, characterize, and evaluate this important class of compounds. The modular nature of the synthesis allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDM2-p53 Interaction Inhibitors

Topic: MDM2-p53-IN-19 Reaction Scheme

Note on the Compound: Publicly available information on a specific molecule designated "this compound" is not available at the time of this writing. Therefore, this document provides a representative application note and protocols based on the well-characterized and potent spiro-oxindole class of MDM2-p53 interaction inhibitors, such as MI-888, which serves as a paradigm for novel inhibitors targeting this pathway.[1] The principles, assays, and protocols described herein are broadly applicable to the characterization of any small molecule inhibitor of the MDM2-p53 interaction.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the name "guardian of the genome".[2][3] In many human cancers where p53 is not mutated, its function is often abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2][4] MDM2 binds directly to the N-terminal transactivation domain of p53, leading to the inhibition of its transcriptional activity and promoting its proteasomal degradation. This interaction forms an autoregulatory feedback loop, as p53 transcriptionally activates the MDM2 gene.

The disruption of the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in wild-type p53 cancers. Small molecule inhibitors designed to fit into the hydrophobic pocket of MDM2, mimicking the key interactions of p53, can block this protein-protein interaction, stabilize p53, and restore its tumor-suppressive functions.

Mechanism of Action

MDM2-p53 interaction inhibitors are designed to bind with high affinity to the p53-binding pocket on the MDM2 protein. This hydrophobic cleft is where three key residues of p53 (Phe19, Trp23, and Leu26) normally dock. By occupying this pocket, the inhibitor prevents MDM2 from binding to p53. This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transactivate its target genes, which can result in cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following tables summarize quantitative data for a representative potent spiro-oxindole MDM2 inhibitor, MI-888, which will be used as a model for "this compound".

Table 1: Biochemical Activity of Representative MDM2 Inhibitor (MI-888)

| Assay Type | Parameter | Value | Reference |

| Competitive Binding Assay | Ki | 0.44 nM |

Table 2: Cellular Activity of Representative MDM2 Inhibitor (MI-888) in Cancer Cell Lines with Wild-Type p53

| Cell Line | Cancer Type | IC50 | Notes | Reference |

| HCT-116 p53+/+ | Colon Cancer | 92 nM | >100-fold selectivity over p53-/- | |

| SJSA-1 | Osteosarcoma | Not Reported | Induces p53, p21, and MDM2 |

Table 3: Cellular Selectivity of Representative MDM2 Inhibitor (MI-888)

| Cell Line | p53 Status | IC50 | Selectivity (p53-/- / p53+/+) | Reference |

| HCT-116 p53+/+ | Wild-Type | 92 nM | >100-fold | |

| HCT-116 p53-/- | Knock-out | >10 µM |

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction in a high-throughput format.

Materials:

-

Recombinant human MDM2 protein (amino acids 2-188) with a C-terminal biotin tag.

-

Europium-labeled streptavidin (donor fluorophore).

-

Cy5-labeled p53 peptide (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26) (acceptor).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well low-volume black plates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare a master mix of Europium-labeled streptavidin and biotinylated MDM2 in assay buffer and incubate for 30 minutes at room temperature.

-

In a 384-well plate, add 2 µL of test compound dilutions in DMSO. For controls, add 2 µL of DMSO.

-

Add 10 µL of the MDM2/streptavidin-Europium complex to each well.

-

Add 10 µL of the Cy5-p53 peptide to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (WST-1 or MTT)

This protocol determines the effect of the inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-).

-

Complete cell culture medium.

-

Test compound stock solution in DMSO.

-

96-well cell culture plates.

-

WST-1 or MTT reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with DMSO as a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50.

Protocol 3: Western Blot Analysis for p53 Pathway Activation

This protocol is used to confirm the mechanism of action by observing the upregulation of p53 and its downstream targets.

Materials:

-

Cancer cell line (e.g., SJSA-1).

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Plate cells and treat them with the test compound at various concentrations for 24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-